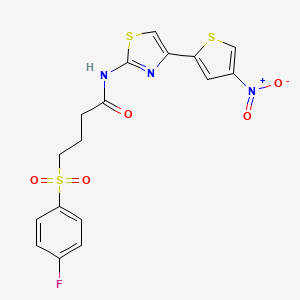

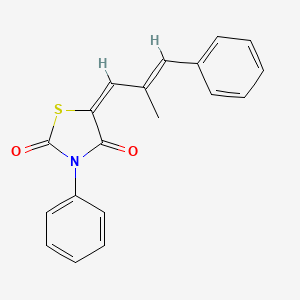

![molecular formula C19H19N7O4S B2741191 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide CAS No. 2319851-85-7](/img/structure/B2741191.png)

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-(2,5-dioxopyrrolidin-1-yl)-N-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H19N7O4S and its molecular weight is 441.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthetic Studies and Anti-asthmatic Activities

Research has explored the synthesis and evaluation of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides for their potential to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs, suggesting potential anti-asthmatic applications. Compounds with specific structural features exhibited potent activity, highlighting their value in treating asthma and possibly other respiratory diseases (Kuwahara et al., 1997).

Anticancer and Antimicrobial Applications

A range of sulfonamides incorporating [1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties has been studied for their inhibitory activity against various human carbonic anhydrase isozymes. These compounds, showing low nanomolar activity against specific isozymes, indicate potential for anticancer applications, with some derivatives exhibiting significant inhibition of cancer-associated isozymes (Alafeefy et al., 2015). Additionally, certain novel heterocyclic compounds containing sulfonamide moiety have shown promising antimicrobial activities, suggesting their potential use in treating infections (Hassan, 2014).

Anti-HIV and Anticancer Activities

Derivatives of 4-chloro-2-mercapto-5-methyl-N-(1,2,4-triazolo[4,3-a]pyrid-3-yl)benzenesulfonamides have shown moderate to fairly high anti-HIV activity and moderate anticancer activity in preliminary screenings. These findings suggest the potential of these compounds in developing treatments for HIV and certain cancers (Brzozowski, 1998).

Enzyme Inhibition for Therapeutic Applications

Several benzenesulfonamides incorporating 1,3,5-triazine moieties were investigated for their antioxidant properties and as inhibitors of key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These compounds showed moderate to high inhibition of these enzymes, indicating potential applications in treating diseases like Alzheimer's, Parkinson's, and pigmentation disorders (Lolak et al., 2020).

Wirkmechanismus

Target of Action

It is known that similar compounds have been found to interact with various proteins and enzymes .

Mode of Action

It is known that similar compounds can react with proteins to modify amino acid residues .

Biochemical Pathways

Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibition, and antitubercular agents .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .

Result of Action

Similar compounds have shown significant inhibitory activity in various assays .

Action Environment

It is known that similar compounds exhibit remarkable thermal stabilities .

Biochemische Analyse

Biochemical Properties

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide interacts with various biomolecules in the cell. It has been found to increase the glucose uptake rate and the amount of intracellular adenosine triphosphate . This suggests that it may interact with enzymes and proteins involved in glucose metabolism and ATP synthesis.

Cellular Effects

In cellular processes, 4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)benzene-1-sulfonamide has been shown to suppress cell growth This could potentially influence cell signaling pathways and gene expression related to cell proliferation and growth

Molecular Mechanism

It is known to increase monoclonal antibody production, suggesting it may interact with biomolecules involved in this process

Metabolic Pathways

It is known to increase glucose uptake rate and ATP levels , suggesting it may interact with enzymes or cofactors involved in these metabolic pathways.

Eigenschaften

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O4S/c1-23(14-10-24(11-14)17-7-6-16-21-20-12-25(16)22-17)31(29,30)15-4-2-13(3-5-15)26-18(27)8-9-19(26)28/h2-7,12,14H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKFIOKALYVESW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=C(C=C4)N5C(=O)CCC5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2741109.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-triethoxybenzamide](/img/structure/B2741111.png)

![2,9-Dioxaspiro[5.5]undecan-3-ylmethanesulfonyl fluoride](/img/structure/B2741112.png)

![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

![1-{4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}piperidine](/img/structure/B2741119.png)

![6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2741128.png)